Dipeptidylpeptidase IV Inhibitor II

DPP-IV inhibition IC50 Enzyme Kinetics

This acylating inhibitor uniquely targets both DPP-IV and DPP-II, enabling dual-enzyme blockade studies impossible with selective clinical DPP-IV inhibitors like sitagliptin. Its covalent, reversible mechanism is ideal for washout and target-engagement experiments. Use as a benchmark for non-selectivity screening in drug discovery. Ideal for immunology research requiring concurrent modulation of both peptidases.

Molecular Formula C16H22ClN3O4
Molecular Weight 355.81 g/mol
Cat. No. B12282564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipeptidylpeptidase IV Inhibitor II
Molecular FormulaC16H22ClN3O4
Molecular Weight355.81 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H
InChIKeyIKDLDSIXRRFKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipeptidylpeptidase IV Inhibitor II: A Dual-Acting, Acylating Tool Compound for DPP-IV and DPP-II Research


Dipeptidylpeptidase IV Inhibitor II (CAS: 1258008-19-3), also known as H-Glu-(NHO-Bz)-Pyr, is a small-molecule tool compound that functions as a novel acylating inhibitor for proline-specific peptidases . Its primary mechanism involves covalent modification of the enzyme's active site, distinguishing it from standard competitive inhibitors. Unlike clinically developed DPP-IV inhibitors that are designed for high selectivity against related proteases, this compound is characterized by its potent, reversible inhibition of both dipeptidylpeptidase IV (DPP-IV, CD26) and dipeptidylpeptidase II (DPP-II) [1]. This dual-inhibition profile positions it as a specialized research reagent for studies where concurrent modulation of both peptidases is required, rather than as a lead for therapeutic development.

Why Dipeptidylpeptidase IV Inhibitor II Cannot Be Interchanged with Selective DPP-IV Inhibitors


Substituting Dipeptidylpeptidase IV Inhibitor II with a highly selective DPP-IV inhibitor like sitagliptin or linagliptin would fundamentally alter an experimental outcome due to its distinct selectivity profile. Most clinically-relevant DPP-IV inhibitors are optimized for high selectivity over related peptidases like DPP-8 and DPP-9 to minimize off-target toxicities [1]. In contrast, Dipeptidylpeptidase IV Inhibitor II is explicitly characterized as a dual inhibitor of both DPP-IV and DPP-II . Its mechanism of action, involving acylation of the active site, also differs from the competitive, non-covalent binding of many common DPP-IV inhibitors [2]. Therefore, using a selective DPP-IV inhibitor as a substitute would fail to replicate the dual-enzyme inhibition and the specific mechanistic pathway required for studies involving this particular tool compound.

Quantitative Evidence Guide: Differentiating Dipeptidylpeptidase IV Inhibitor II from Selective DPP-IV Inhibitors


Potency Comparison: Dipeptidylpeptidase IV Inhibitor II vs. Clinical DPP-IV Inhibitors

The compound demonstrates inhibitory activity against human DPP-IV with an IC50 value of 2.20 nM, as reported in a curated bioactivity database [1]. This potency is within the range of clinically used DPP-IV inhibitors, but direct head-to-head comparisons under identical assay conditions are not available in the primary literature. As a class-level inference, this places its DPP-IV inhibitory potency comparable to that of alogliptin (IC50 2.63 nM) and more potent than sitagliptin (IC50 18 nM) based on cross-study data [2].

DPP-IV inhibition IC50 Enzyme Kinetics

Selectivity Profile: Dual DPP-IV/DPP-II Inhibition as a Unique Differentiator

A critical differentiator for Dipeptidylpeptidase IV Inhibitor II is its explicit classification as an inhibitor of both DPP-IV and DPP-II . This stands in stark contrast to the majority of clinical DPP-IV inhibitors, which are specifically designed for high selectivity against DPP-II to avoid off-target effects. For instance, NVP-DPP728 exhibits >15,000-fold selectivity for DPP-IV over DPP-II . While specific IC50 values for the target compound against DPP-II are not publicly available, the documented dual activity is a defining feature. As a class-level inference, this dual inhibition profile suggests the compound may be more analogous to non-selective early-generation tool compounds and would not be suitable for studies requiring clean DPP-IV-specific pharmacology.

Enzyme Selectivity DPP-II Dual Inhibition

Mechanistic Differentiation: Acylating Inhibitor vs. Common Competitive Inhibitors

Dipeptidylpeptidase IV Inhibitor II belongs to the class of N-peptidyl-O-aroyl hydroxylamines, which are known to act as acylating inhibitors . This mechanism involves a 'suicide' inactivation process where the enzyme catalyzes the formation of a reactive intermediate that then covalently modifies the active site serine, leading to irreversible or slowly reversible inhibition [1]. This is a fundamental mechanistic departure from the purely competitive, reversible inhibition exhibited by most clinically used DPP-IV inhibitors like sitagliptin and alogliptin [2].

Mechanism of Action Acylating Inhibitor Irreversible Inhibition

Optimal Research Applications for Dipeptidylpeptidase IV Inhibitor II Based on Differentiated Properties


Investigating the Overlapping Functions of DPP-IV and DPP-II

This compound is uniquely suited for experiments designed to dissect the overlapping or complementary roles of DPP-IV and DPP-II in complex biological systems . Its dual-inhibition profile allows researchers to block the activity of both peptidases simultaneously, helping to reveal functional redundancy or synergy that would be masked by using a highly selective inhibitor for either enzyme alone. This is particularly valuable in fields like immunology, where both enzymes are implicated in T-cell activation and chemokine processing [1].

Studying the Kinetics and Consequences of Covalent Enzyme Inhibition

Due to its mechanism as an acylating/suicide inhibitor, this compound is an ideal tool for studying the downstream effects of covalent enzyme modification versus reversible competitive inhibition . It can be used in washout experiments to assess the duration of DPP-IV inhibition after compound removal, or to investigate cellular responses to prolonged, irreversible target engagement, providing insights not attainable with reversible clinical DPP-IV inhibitors [1].

Use as a Non-Selective Control for DPP-IV Selectivity Profiling

In drug discovery programs aimed at developing highly selective DPP-IV inhibitors, Dipeptidylpeptidase IV Inhibitor II can serve as a critical negative control or benchmark for non-selectivity . When screening new chemical entities for selectivity against related peptidases like DPP-8, DPP-9, and DPP-II, this compound's known dual DPP-IV/DPP-II activity provides a useful comparator to validate assay windows and ensure that the screening cascade can effectively discriminate between selective and non-selective hits [1].

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